Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
Description
Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate: is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(7-10(9)8-14)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGFDSCFRHRODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Using Tert-Butyl Chloroformate
In anhydrous ethyl acetate, 3-(aminomethyl)-4-methylaniline reacts with Boc-Cl in the presence of N-methylmorpholine (NMM) at 0–5°C. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. After 2–3 hours, the mixture is quenched with water, and the organic layer is washed with dilute hydrochloric acid and brine. Crystallization from hexane/ethyl acetate yields the pure carbamate with a reported efficiency of 93.1%.
Key Reaction Parameters:
- Molar Ratio: 1:1.1 (amine:Boc-Cl)
- Solvent: Anhydrous ethyl acetate
- Base: N-methylmorpholine
- Temperature: 0–5°C
Boc Protection Using Di-tert-Butyl Dicarbonate
Boc₂O offers an alternative pathway, particularly in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at reflux (66°C) for 4–6 hours, achieving an 85% yield after purification via silica gel chromatography. This method avoids HCl generation, reducing side reactions such as N-methylation or solvent decomposition.
Multi-Step Synthesis from Nitro Precursors
For substrates where direct Boc protection is challenging, a stepwise approach involving nitro reduction and subsequent acylation is employed.
Nitro Reduction and Amine Protection
3-Nitro-4-methylbenzaldehyde is converted to 3-nitro-4-methylbenzylamine via reductive amination using sodium cyanoborohydride. Catalytic hydrogenation (H₂, Pd/C) then reduces the nitro group to an amine, yielding 3-(aminomethyl)-4-methylaniline. The aromatic amine is protected with Boc-Cl under conditions analogous to Section 1.1.
Advantages:
- Avoids selectivity issues between aromatic and aliphatic amines.
- Enables orthogonal protection strategies for complex derivatives.
Phase-Transfer Catalysis for Scalable Synthesis
Industrial-scale production often employs phase-transfer catalysis (PTC) to enhance reaction efficiency. In a biphasic system (ethyl acetate/water), 3-(aminomethyl)-4-methylaniline reacts with Boc-Cl in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide. The PTC facilitates interfacial reactions, reducing reaction times to 1–2 hours and improving yields to 95%.
Optimization Insights:
- Catalyst Loading: 0.025–0.2 equivalents of TBAB relative to the amine.
- Temperature: 5–20°C to minimize hydrolysis of Boc-Cl.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Reagents/Conditions | Yield (%) | Scalability | Purification Technique |
|---|---|---|---|---|
| Direct Boc-Cl | Boc-Cl, NMM, ethyl acetate, 0–5°C | 93.1 | High | Crystallization |
| Boc₂O/DMAP | Boc₂O, DMAP, THF, reflux | 85 | Moderate | Column chromatography |
| PTC Alkylation | Boc-Cl, TBAB, KOH, ethyl acetate/water | 95 | Industrial | Extraction/crystallization |
Mechanistic Considerations and Side Reactions
Competing Reactions
Role of Base
N-methylmorpholine and triethylamine (TEA) are preferred over stronger bases (e.g., NaOH) to prevent deprotonation of the aliphatic amine, which could lead to over-acylation.
Industrial Production and Process Optimization
Large-scale synthesis employs continuous-flow reactors to maintain precise temperature control (0–10°C) and automate reagent addition. Post-reaction, the crude product is purified via wiped-film evaporation to remove high-boiling-point impurities, achieving >99% purity.
Cost-Efficiency Metrics:
- Solvent Recovery: Ethyl acetate is distilled and reused, reducing waste.
- Catalyst Recycling: TBAB is recovered via aqueous extraction and reused for subsequent batches.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is investigated for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
- Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
- Tert-butyl N-[3-(aminomethyl)phenyl]carbamate
- Tert-butyl N-[3-(aminomethyl)-4-chlorophenyl]carbamate
Comparison: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is unique due to the presence of the methyl group at the 4-position of the phenyl ring. This structural feature can influence its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Biological Activity
Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and its role as a model compound for studying enzyme interactions and biochemical pathways. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.31 g/mol. The compound features a tert-butyl group, an aminomethyl group, and a phenyl ring, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The compound is particularly noted for its role in:
- Enzyme Interactions : It serves as a model compound for studying enzyme kinetics and protein modifications, providing insights into how similar compounds might affect biological systems.
- Protein Modifications : The carbamate moiety allows for potential modifications in protein structure, which can influence protein function and stability.
Antitumor Activity
Emerging studies suggest that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that similar carbamates have shown efficacy in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Some studies have also indicated that this compound may possess antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Pharmacological Applications
This compound has been investigated for its potential applications in medicinal chemistry:
- Therapeutic Development : It is being explored as a lead compound for designing new pharmaceuticals aimed at treating various diseases due to its favorable interaction profiles with biological targets .
- Drug Design : Its structure provides a basis for the development of derivatives with enhanced potency and selectivity against specific targets.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound analogs, assessing their biological activities through various assays. Key findings include:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the methylamino group can significantly alter the compound's activity profile, indicating the importance of structural features in determining biological effects.
- Efficacy Against Cancer Cell Lines : In vitro studies demonstrate that certain analogs exhibit increased cytotoxicity against specific cancer types compared to the parent compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl (3-(aminomethyl)phenyl)carbamate | 72207230 | Lacks methyl group on nitrogen; different activity profile |
| Tert-butyl (3-(methylamino)phenyl)carbamate | 1134328-09-8 | Similar structure but different substituents; varied reactivity |
| Tert-butyl N-(3-(dimethylaminomethyl)phenyl)carbamate | 1508477-85-7 | Contains dimethyl instead of methyl; altered biological properties |
This table highlights how slight variations in structure can lead to significant differences in biological activity, underscoring the importance of chemical modifications in drug design.
Q & A
Q. What are the standard synthetic routes for Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or carbamate protection strategies. A common method involves reacting tert-butyl carbamate with a substituted benzyl chloride (e.g., 3-(aminomethyl)-4-methylbenzyl chloride) under basic conditions (e.g., sodium hydroxide or triethylamine) in solvents like dichloromethane or tetrahydrofuran . Yield optimization requires precise control of temperature (often room temperature to 50°C), stoichiometric ratios, and purification via recrystallization or chromatography .
Q. How is this compound characterized to confirm structural integrity?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify tert-butyl, carbamate, and phenyl group signals. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity (>95% typical for research-grade material) .
Q. What are the primary functional groups in this compound, and how do they dictate reactivity?
Key groups include:
- tert-butyl carbamate : Provides steric protection for amines, enhancing stability during synthetic steps.
- Aminomethyl group (-CH₂NH₂) : Participates in nucleophilic reactions (e.g., alkylation, acylation).
- 4-methylphenyl group : Influences electronic properties (electron-donating methyl) and solubility .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability while maintaining enantiomeric purity?
Continuous flow reactors improve reproducibility and scalability by ensuring consistent mixing and temperature control. Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) may be required if stereocenters are introduced during synthesis. Industrial-scale purification often employs simulated moving bed (SMB) chromatography .
Q. What strategies mitigate competing side reactions during functionalization of the aminomethyl group?
Protecting the amine with acid-labile groups (e.g., Boc) prior to reactions prevents undesired nucleophilic attacks. Solvent selection (e.g., DMF for polar aprotic conditions) and low temperatures (0–5°C) reduce side product formation. Computational modeling (DFT) predicts reactive sites to guide experimental design .
Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?
The aminomethyl group enables covalent or hydrogen-bonding interactions with enzymes (e.g., proteases) or receptors. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities. In vitro assays (e.g., enzyme inhibition kinetics) validate activity, while metabolomics identifies downstream effects .
Q. What analytical approaches resolve contradictions in reported biological activity data?
Discrepancies often arise from impurity profiles or assay conditions. Orthogonal validation via:
Q. How do electronic and steric effects of the 4-methylphenyl group influence reactivity in cross-coupling reactions?
The methyl group enhances electron density at the phenyl ring, accelerating electrophilic aromatic substitution. Steric hindrance at the 3-position (aminomethyl) directs coupling (e.g., Suzuki-Miyaura) to the 5-position. X-ray crystallography or Hammett σ values quantify these effects .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature, pH) .
- Biological Assays : Pair in vitro data with in silico predictions (e.g., SwissADME for pharmacokinetics) .
- Data Reproducibility : Report detailed synthetic protocols, including batch-specific impurities (HPLC traces) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
